molecular formula C15H14BrN3O3S B10959363 N-[1-({[(Z)-amino(thiophen-2-yl)methylidene]amino}oxy)-1-oxopropan-2-yl]-4-bromobenzamide

N-[1-({[(Z)-amino(thiophen-2-yl)methylidene]amino}oxy)-1-oxopropan-2-yl]-4-bromobenzamide

Cat. No.: B10959363
M. Wt: 396.3 g/mol
InChI Key: BNALZAFKFTXDHR-UHFFFAOYSA-N
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Description

N-[2-({[(Z)-1-AMINO-1-(2-THIENYL)METHYLIDENE]AMINO}OXY)-1-METHYL-2-OXOETHYL]-4-BROMOBENZAMIDE is a complex organic compound that features a thienyl group, a bromobenzamide moiety, and an amino-oxime linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(Z)-1-AMINO-1-(2-THIENYL)METHYLIDENE]AMINO}OXY)-1-METHYL-2-OXOETHYL]-4-BROMOBENZAMIDE typically involves multiple steps:

    Formation of the Thienyl Aldehyde: The starting material, 2-thiophenecarboxaldehyde, is synthesized through the Vilsmeier-Haack reaction.

    Amino-Oxime Formation: The thienyl aldehyde reacts with hydroxylamine hydrochloride to form the corresponding oxime.

    Bromobenzamide Synthesis: 4-bromobenzoic acid is converted to 4-bromobenzoyl chloride using thionyl chloride, followed by reaction with methylamine to form 4-bromobenzamide.

    Coupling Reaction: The amino-oxime and 4-bromobenzamide are coupled under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(Z)-1-AMINO-1-(2-THIENYL)METHYLIDENE]AMINO}OXY)-1-METHYL-2-OXOETHYL]-4-BROMOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The bromine atom on the benzamide can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Thienyl sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-[2-({[(Z)-1-AMINO-1-(2-THIENYL)METHYLIDENE]AMINO}OXY)-1-METHYL-2-OXOETHYL]-4-BROMOBENZAMIDE can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thienyl and bromobenzamide groups.

Mechanism of Action

The mechanism of action of N-[2-({[(Z)-1-AMINO-1-(2-THIENYL)METHYLIDENE]AMINO}OXY)-1-METHYL-2-OXOETHYL]-4-BROMOBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The thienyl group can engage in π-π interactions, while the amino-oxime linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-({[(Z)-1-AMINO-1-(2-FURYL)METHYLIDENE]AMINO}OXY)-1-METHYL-2-OXOETHYL]-4-BROMOBENZAMIDE: Similar structure but with a furan ring instead of a thienyl ring.

    N-[2-({[(Z)-1-AMINO-1-(2-PYRIDYL)METHYLIDENE]AMINO}OXY)-1-METHYL-2-OXOETHYL]-4-BROMOBENZAMIDE: Similar structure but with a pyridyl ring instead of a thienyl ring.

Uniqueness

N-[2-({[(Z)-1-AMINO-1-(2-THIENYL)METHYLIDENE]AMINO}OXY)-1-METHYL-2-OXOETHYL]-4-BROMOBENZAMIDE is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This makes it distinct from its analogs with furan or pyridyl rings, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C15H14BrN3O3S

Molecular Weight

396.3 g/mol

IUPAC Name

[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-[(4-bromobenzoyl)amino]propanoate

InChI

InChI=1S/C15H14BrN3O3S/c1-9(18-14(20)10-4-6-11(16)7-5-10)15(21)22-19-13(17)12-3-2-8-23-12/h2-9H,1H3,(H2,17,19)(H,18,20)

InChI Key

BNALZAFKFTXDHR-UHFFFAOYSA-N

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=CS1)\N)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)ON=C(C1=CC=CS1)N)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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